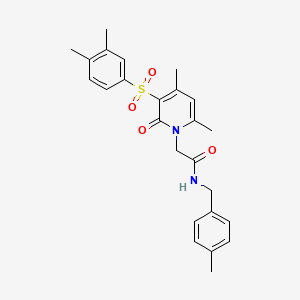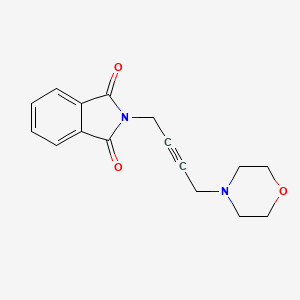
2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H16N2O3. It is a derivative of isoindole-1,3-dione, also known as phthalimides . These derivatives are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of multifunctionalized isoindole-1,3-diones, such as “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione”, has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” includes a fused heterocyclic ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Isoindoline-1,3-dione derivatives, including “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione”, have been synthesized and investigated for their potential as anticancer agents . These compounds have been tested against blood cancer using K562 and Raji cell lines . The cytotoxicity assay was performed to determine the influence of these derivatives on the survival of the cancer cells .
Apoptosis Induction
The compound “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” has been found to induce apoptosis and necrosis in Raji cells . This provides a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .
Antifungal and Antibacterial Activities
Isoindoline-1,3-dione derivatives have been established to display strong antifungal and antibacterial activities . This makes them potential candidates for the development of new antimicrobial drugs .
Treatment of Prostate Tumor
Certain isoindoline-1,3-dione derivatives have been demonstrated to be effective in the treatment of prostate tumor . This highlights the potential of these compounds in the field of oncology .
Antiepileptic Drugs
Isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antiseizure activity . The results were compared with diazepam as a reference drug . Compound 3m with para methoxy substituent exhibited the anticonvulsant activity in the maximal electroshock (MES) model .
Neurotoxicity Evaluation
The neurotoxicity of isoindoline-1,3-dione derivatives was evaluated using the rotarod model . This is important in assessing the safety profile of these compounds .
Eigenschaften
IUPAC Name |
2-(4-morpholin-4-ylbut-2-ynyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-13-5-1-2-6-14(13)16(20)18(15)8-4-3-7-17-9-11-21-12-10-17/h1-2,5-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPHHNOEWMVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

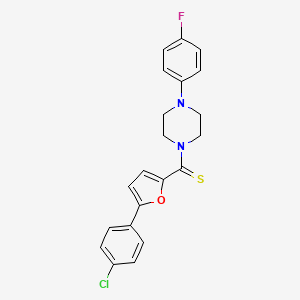
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)

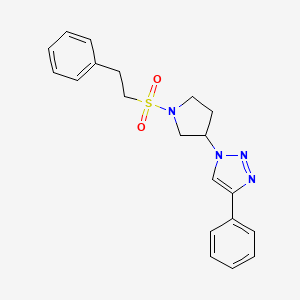
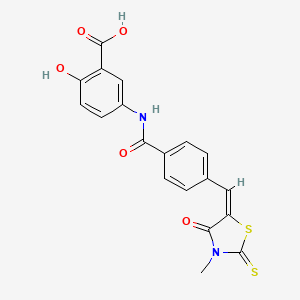
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)
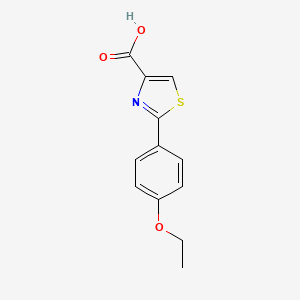
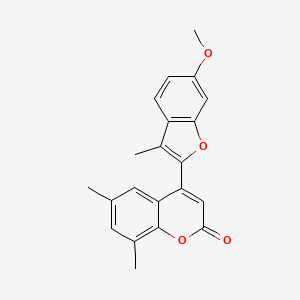
![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)
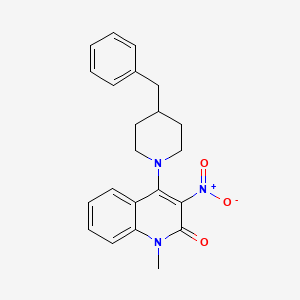
![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)
